4-(Benzylsulfanyl)-2-methylbenzonitrile
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Description
Scientific Research Applications
Ultrafast Relaxation and Coherent Oscillations in Aminobenzonitriles
A study investigated the ultrafast relaxation and coherent oscillations in aminobenzonitriles, revealing insights into the excited states and charge transfer mechanisms of these compounds. The research demonstrated that aminobenzonitriles undergo a complex relaxation process involving excited states with charge-transfer character. This understanding is crucial for applications in photophysics and photochemistry, where such compounds could be used for energy transfer and storage applications (Fuß et al., 2007).
Synthesis of 2-Aminobenzonitriles
Another study outlined a method for synthesizing 2-aminobenzonitriles from 2-arylindoles, showcasing the utility of these compounds in creating benzoxazinones through intramolecular condensation. This synthesis process, featuring an iron(III) catalyst, highlights the potential of aminobenzonitriles in organic synthesis and pharmaceutical development, providing a pathway to novel compounds (Chen et al., 2018).
Excited-State Dipole Moments in Dual Fluorescent Aminobenzonitriles
Research on the singlet excited-state dipole moments of aminobenzonitriles in various solvents revealed the influence of alkyl chain length and solvent polarity on intramolecular charge transfer. This study provides valuable insights into the photophysical properties of aminobenzonitriles, which could inform their use in optical materials and sensors (Schuddeboom et al., 1992).
Corrosion Inhibition by Benzonitrile Derivatives
A study on the corrosion inhibition of mild steel by benzonitrile derivatives in acid medium demonstrated the effectiveness of these compounds in protecting against corrosion. This research underscores the potential application of benzonitrile derivatives in materials science, particularly in developing corrosion-resistant coatings and materials (Chaouiki et al., 2018).
Mesomorphic Properties of 4-Benzoylaminobenzonitrile Derivatives
The synthesis and study of 4-benzoylaminobenzonitrile derivatives with electron-withdrawing groups showed these compounds possess higher transition temperatures due to intramolecular hydrogen bonding. These findings suggest applications in materials science, particularly in the development of liquid crystalline materials with tailored properties (Hashimoto et al., 2003).
properties
IUPAC Name |
4-benzylsulfanyl-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCBUELCZCTSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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